molecular formula C20H21N5O2 B2476368 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine CAS No. 2034251-78-8

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine

Cat. No.: B2476368
CAS No.: 2034251-78-8
M. Wt: 363.421
InChI Key: ABYXNTPTTYMDSD-UHFFFAOYSA-N
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Description

The compound 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine is a sophisticated synthetic molecule designed for discovery research in medicinal chemistry. Its structure integrates several pharmacologically significant motifs, including a 1H-imidazole ring, a piperidine scaffold, and a pyrazine heterocycle. The 1H-imidazole moiety is a privileged structure in drug discovery, known to be a key pharmacophore in a wide range of therapeutic agents . This heterocycle is present in compounds with demonstrated biological activities such as antibacterial, antifungal, antitumor, and antiulcer effects, and it is a key component of naturally occurring biological molecules like the amino acid histidine . The integration of the imidazole ring suggests this compound may be investigated for its potential to interact with enzymes or receptors that recognize this common biological scaffold. The molecular architecture, which links these heterocyclic systems via a benzoyl linker, is intended to provide researchers with a versatile chemical tool. This compound is supplied for investigational purposes to support studies in areas such as synthetic route development, structure-activity relationship (SAR) analysis, and as a potential precursor in the synthesis of compound libraries for high-throughput screening. Researchers can utilize this molecule to probe complex biological systems and develop new chemical entities.

Properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-20(17-5-3-16(4-6-17)13-24-11-9-22-15-24)25-10-1-2-18(14-25)27-19-12-21-7-8-23-19/h3-9,11-12,15,18H,1-2,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYXNTPTTYMDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine typically involves multiple steps. One common approach starts with the preparation of the imidazole derivative, followed by its coupling with a benzoyl chloride derivative. The resulting intermediate is then reacted with a piperidine derivative to form the final product. Reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce the corresponding amines.

Scientific Research Applications

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activities. The piperidine ring may interact with receptors or ion channels, modulating their functions. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent

Uniqueness

What sets 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both imidazole and pyrazine rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

The compound 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C21H24N4O2C_{21}H_{24}N_4O_2, with a molecular weight of approximately 364.44 g/mol. The structure features a pyrazine ring substituted with a piperidine moiety and an imidazole group, which are known to contribute to its pharmacological properties.

Research indicates that compounds with similar structures can act on various biological targets, including:

  • ENPP1 Inhibition : Recent studies have shown that imidazo[1,2-a]pyrazine derivatives exhibit potent inhibition of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a crucial role in the cGAS-STING pathway involved in immune response regulation. This inhibition can enhance the immune response against tumors, making it a promising candidate for cancer immunotherapy .
  • Kinesin Spindle Protein (KSP) Modulation : Other related compounds have demonstrated the ability to modulate KSP activity, which is significant in cancer treatment due to its role in cell division .

Biological Activity

The biological activity of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrazine can be summarized as follows:

Activity Description Reference
ENPP1 Inhibition Potent inhibitor with IC50 values ranging from 5.70 to 9.68 nM; enhances STING pathway activation.
Antitumor Efficacy Shows potential in enhancing the efficacy of anti-PD-1 antibodies in murine models.
KSP Inhibition Compounds similar in structure have been identified as KSP inhibitors, relevant for cancer therapy.

Case Studies

  • Immunotherapy Enhancement : A study involving imidazo[1,2-a]pyrazine derivatives demonstrated significant tumor growth inhibition when combined with anti-PD-1 antibodies, achieving a growth inhibition rate of 77.7% in treated mice .
  • KSP Targeting in Cancer : Research has indicated that certain derivatives can effectively inhibit KSP, leading to potential applications in treating various cancers by disrupting mitotic processes .

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